CLinDMA -

CLinDMA

Catalog Number: EVT-10962862
CAS Number:
Molecular Formula: C54H97NO3
Molecular Weight: 808.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CLinDMA is derived from a series of chemical modifications aimed at improving the delivery efficiency of nucleic acids. It is classified as an ionizable amino lipid, which means it can exist in both protonated and deprotonated forms depending on the pH of the environment. This property is essential for facilitating endosomal escape during cellular uptake, a critical step for effective gene silencing and expression.

Synthesis Analysis

Methods and Technical Details

The synthesis of CLinDMA typically involves several key steps:

  1. Formation of the Ionizable Amino Lipid: The synthesis starts with the preparation of the base structure, often involving reactions that introduce functional groups conducive to ionization.
  2. Modification for Enhanced Properties: Various modifications, such as adding hydrophobic tails or altering linker structures, are performed to optimize the lipid's performance in LNP formulations.
  3. Characterization: After synthesis, the compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The production methods for lipid nanoparticles containing CLinDMA often utilize microfluidic mixing techniques, allowing for precise control over particle size and distribution, which are critical for therapeutic efficacy .

Molecular Structure Analysis

Structure and Data

The molecular structure of CLinDMA consists of a hydrophobic alkyl chain linked to an amine group through a ketone or dioxolane moiety. This structure enables it to interact effectively with nucleic acids while maintaining stability in physiological conditions.

  • Molecular Formula: C₁₈H₃₅N₃O₂
  • Molecular Weight: Approximately 313.5 g/mol

The specific arrangement of functional groups allows for optimal interaction with both lipids and nucleic acids, facilitating the formation of stable LNPs .

Chemical Reactions Analysis

Reactions and Technical Details

CLinDMA participates in several chemical reactions during the formulation of lipid nanoparticles:

  1. Formation of Lipid-Nucleic Acid Complexes: The cationic nature of CLinDMA allows it to electrostatically bind with negatively charged nucleic acids, forming stable complexes necessary for cellular uptake.
  2. Hydrolysis Reactions: Under physiological conditions, CLinDMA can undergo hydrolysis, which may affect its stability and release profile within biological systems.
  3. Endosomal Escape Mechanism: Upon cellular uptake, the ionizable nature of CLinDMA facilitates endosomal escape by altering its charge in response to pH changes within endosomes .
Mechanism of Action

Process and Data

The mechanism by which CLinDMA exerts its effects involves several steps:

  1. Cellular Uptake: Following administration, lipid nanoparticles containing CLinDMA are taken up by cells via endocytosis.
  2. Endosomal Escape: Once inside the endosome, the pH drop triggers protonation of CLinDMA, leading to destabilization of the endosomal membrane and subsequent release into the cytoplasm.
  3. Gene Silencing: The released nucleic acids can then interact with cellular machinery to induce gene silencing or expression changes.

This mechanism highlights the importance of optimizing lipid properties to enhance therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically forms a clear or slightly cloudy solution when dissolved in appropriate solvents.
  • Solubility: Soluble in organic solvents (e.g., chloroform) but poorly soluble in water, which is typical for many cationic lipids.
  • Stability: Exhibits good stability under various storage conditions but may degrade over time if not properly formulated.

The physical properties significantly influence its behavior in biological systems, particularly regarding cellular uptake and biodistribution .

Applications

Scientific Uses

CLinDMA is primarily utilized in:

  • Gene Therapy: As a critical component in lipid nanoparticles designed for delivering small interfering RNA or messenger RNA therapeutics.
  • Vaccine Development: Employed in formulations aimed at enhancing immune responses through mRNA vaccines.
  • Research Applications: Used extensively in studies focusing on gene regulation mechanisms and therapeutic interventions for genetic disorders.

The versatility and effectiveness of CLinDMA make it a valuable tool in modern therapeutic strategies targeting various diseases .

Synthesis and Formulation Methodologies

Cationic Lipid Design Principles for Nucleic Acid Delivery

Cationic lipids serve as the cornerstone of lipid-based nucleic acid delivery systems due to their ability to form electrostatic complexes with negatively charged genetic payloads. CLinDMA (3-(N,N-dimethylamino)propyl-12,13-dilinoleyloxy)acetate exemplifies rational molecular engineering, integrating three critical domains: a protonatable dimethylamino headgroup, a biodegradable ester linker, and symmetric dilinoleyl (C18:2) hydrophobic tails [1] [7]. The dilinoleyl chains confer optimal fluidity to lipid bilayers owing to their low melting temperature (−6.5°C), enhancing endosomal escape via phase transitions in acidic environments [7]. The ester bond strategically introduced between the headgroup and tails facilitates metabolic degradation, mitigating long-term cytotoxicity [7] [8].

Structural optimization studies reveal that unsaturation patterns profoundly impact delivery efficiency. Comparative analyses demonstrate that linoleyl-based lipids like CLinDMA achieve 5-fold higher in vitro silencing efficacy than oleyl (C18:1) counterparts due to improved membrane fusogenicity [7]. Furthermore, hydroxyl modifications—as validated in SST-02 lipids—boost in vivo activity by stabilizing lipid-siRNA complexes through hydrogen bonding, a principle applicable to CLinDMA derivatives [7].

Table 1: Impact of Aliphatic Chain Structure on Cationic Lipid Performance

Aliphatic ChainChain LengthUnsaturationMelting Temp (°C)Relative Potency
Linoleyl (C18:2)18Two cis bonds-6.51.0 (reference)
Oleyl (C18:1)18One cis bond16.20.2
Palmitoleyl (C16:1)16One cis bond0.50.6

Liposome Assembly Techniques (LNP201 System)

CLinDMA-based LNP201 systems utilize microfluidic self-assembly to encapsulate siRNA within stabilized nanoparticles. This process involves rapid mixing of an ethanolic lipid phase (containing CLinDMA, phospholipids, cholesterol, and PEG-lipids) with an acidic aqueous siRNA buffer under controlled hydrodynamic conditions [1] [5]. The instantaneous dilution of ethanol below a critical threshold (60–80%) induces lipid precipitation and electrostatic complexation between CLinDMA and siRNA, forming sub-100 nm particles with narrow polydispersity (PDI <0.2) [5].

Microfluidic channel architecture dictates nanoparticle homogeneity. Chaotic mixers with herringbone structures (e.g., NanoAssemblr™) achieve Reynolds numbers >100, enabling turbulent flow that reduces ethanol diffusion distances and ensures uniform particle nucleation [5]. Alternatively, baffle-structured devices (e.g., iLiNP) generate secondary flows at high linear velocities (>5 m/sec), further enhancing mixing efficiency for industrial-scale production [5]. The LNP201 formulation leverages a lipid molar ratio of 50:10:38.5:1.5 (CLinDMA:DSPC:cholesterol:PEG-DMG), yielding particles with 80–90% siRNA encapsulation efficiency as quantified by Ribogreen assays [1] [8].

Table 2: Microfluidic Device Architectures for CLinDMA LNP Production

Device TypeMixing MechanismChannel Dimensions (µm)Particle Size (nm)PDI
T-junctionDiffusion-based200 × 200120–1500.25–0.35
Sheath-flowInterfacial focusing50 × 250100–1300.15–0.25
Chaotic mixerHerringbone-induced vortices200 × 7970–90<0.15
Baffle mixer (iLiNP)Secondary flow disruption200 × 10080–100<0.10

Optimization of Lipid-to-siRNA Mass Ratios

The lipid-to-siRNA mass ratio governs both colloidal stability and biological activity of LNP201. Empirical optimization identifies a mass ratio of 20:1 (total lipid:siRNA) as optimal for hepatic gene silencing in vivo [1] [7]. This corresponds to a nitrogen-to-phosphate (N/P) molar ratio of 6:1, ensuring complete charge neutralization while minimizing cationic lipid-induced cytotoxicity [7]. Deviations below 15:1 provoke particle aggregation due to insufficient encapsulation, whereas ratios exceeding 25:1 reduce siRNA release kinetics in endosomes [5].

Systematic screening using Factor VII siRNA models demonstrates that CLinDMA-dominated formulations achieve 50% target gene silencing (ED₅₀) at doses as low as 0.02 mg/kg, outperforming palmitoleyl-based variants (ED₅₀ = 0.56 mg/kg) [7]. The high potency is attributed to the synergistic effect of CLinDMA’s linoleyl chains and optimized charge density, which facilitate efficient endosomal disruption and cytosolic siRNA release [1] [8].

Scalability and Reproducibility in Industrial Production

Transitioning from bench-scale to GMP-compliant CLinDMA LNP production necessitates addressing batch inconsistencies and solvent removal challenges. Continuous-flow microfluidics resolves these limitations by enabling linear scale-up through parallelization of mixer units without re-optimizing process parameters [5]. Systems like NanoAssemblr™ Benchtop achieve throughputs of 1 L/min with a coefficient of variation (CV) <5% in particle size across batches, critical for clinical translation [5].

Ethanol removal remains a critical step; tangential flow diafiltration efficiently reduces residual solvent to <10 ppm while simultaneously exchanging buffers for storage compatibility [5]. Additionally, CLinDMA’s synthetic route—typically a one-step esterification between dimethylaminopropanol and dilinoleyl bromide—offers advantages over multi-step cationic lipids, reducing raw material costs and purification complexity [7] [8]. Lyophilization stability studies confirm that sucrose-based cryoprotectants (10% w/v) maintain LNP201 integrity after reconstitution, extending shelf-life beyond 24 months at −80°C [5].

Properties

Product Name

CLinDMA

IUPAC Name

2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butoxy]-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine

Molecular Formula

C54H97NO3

Molecular Weight

808.4 g/mol

InChI

InChI=1S/C54H97NO3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38-56-43-48(42-55(7)8)58-40-26-25-39-57-47-34-36-53(5)46(41-47)30-31-49-51-33-32-50(45(4)29-27-28-44(2)3)54(51,6)37-35-52(49)53/h13-14,16-17,30,44-45,47-52H,9-12,15,18-29,31-43H2,1-8H3/b14-13-,17-16-/t45-,47+,48?,49+,50-,51+,52+,53+,54-/m1/s1

InChI Key

PGYFLJKHWJVRMC-ZXRZDOCRSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.